3-Aminopyrazole-4-carboxylic acid CAS number and properties
3-Aminopyrazole-4-carboxylic acid CAS number and properties
An In-Depth Technical Guide to 3-Aminopyrazole-4-carboxylic Acid: A Cornerstone for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Aminopyrazole-4-carboxylic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, offering field-proven insights into its versatile role in the creation of novel therapeutics.
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
3-Aminopyrazole-4-carboxylic acid (CAS No: 41680-34-6) is a member of the pyrazole family, a class of heterocyclic compounds that has garnered immense interest from both academic and industrial researchers.[1][2] The pyrazole nucleus is an easily prepared scaffold with significant therapeutic potential, and the addition of amino and carboxylic acid functional groups at the 3 and 4 positions, respectively, creates a uniquely versatile molecule.[1][3] This specific arrangement of functional groups provides an advantageous framework for designing ligands that can interact with a variety of biological targets, including kinases, cyclooxygenase (COX) enzymes, and p38 MAP kinase.[1][4] Consequently, this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules, with applications ranging from anti-inflammatory and anticancer to anti-infective agents.[2][5][6]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-Aminopyrazole-4-carboxylic acid is essential for its effective use in synthesis and drug design. It typically appears as a white to off-white crystalline solid.[5] The molecule's structure, featuring both a basic amino group and an acidic carboxylic acid group, allows it to exist in a zwitterionic form, which influences its physical properties like melting point and solubility.
| Property | Value | Source(s) |
| CAS Number | 41680-34-6 | [7][8] |
| Molecular Formula | C₄H₅N₃O₂ | [6][7] |
| Molecular Weight | 127.10 g/mol | [6] |
| Appearance | White to off-white/beige crystalline powder | [5] |
| Melting Point | 135 °C (dec.) / 118 - 122.00 °C | [9][10] |
| Solubility | Limited in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMF) | [5] |
| IUPAC Name | 3-Amino-1H-pyrazole-4-carboxylic acid | [7] |
| InChI Key | KMRVTZLKQPFHFS-UHFFFAOYSA-N | [8] |
| SMILES | Nc1n[nH]cc1C(O)=O |
Note: Discrepancies in the reported melting point may be due to different measurement conditions or the presence of impurities. The decomposition at higher temperatures is a key characteristic.
Synthesis and Chemical Reactivity
The synthesis of the 3-aminopyrazole core is a well-established area of heterocyclic chemistry, offering several reliable routes.
General Synthesis Pathways
The most common and versatile methods for constructing the 3-aminopyrazole scaffold involve the condensation and cyclization of a hydrazine source with a suitable three-carbon electrophilic partner.[3][5] Key strategies include:
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Reaction of Hydrazines with β-Ketonitriles: This is a cornerstone method where a hydrazine attacks the carbonyl group of a β-ketonitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile group.[11]
-
Reaction of Hydrazines with α,β-Unsaturated Nitriles: This approach, particularly with nitriles bearing a leaving group on the double bond, is another extensively used route to produce 3(5)-aminopyrazoles.[3][11]
The choice of reactants and conditions, such as the use of substituted hydrazines and the nature of the solvent or catalyst, allows for regioselective control, which is critical for directing the synthesis towards the desired isomer.[11]
Caption: Generalized workflow for the synthesis of the 3-aminopyrazole core.
A Representative Synthetic Protocol
While specific, validated protocols for 3-Aminopyrazole-4-carboxylic acid are proprietary or scattered in primary literature, a generalized experimental procedure based on established methodologies can be outlined. The causality behind this approach lies in the inherent reactivity of the chosen precursors.
Objective: To synthesize a 3-aminopyrazole-4-carboxylic acid derivative.
Methodology:
-
Step 1: Preparation of the Precursor. A suitable three-carbon precursor, such as ethyl 2-cyano-3-ethoxyacrylate, is selected. The ethoxy group serves as a good leaving group, and the nitrile and ester functionalities are primed for reaction with hydrazine.
-
Step 2: Cyclization Reaction. The precursor is dissolved in a polar solvent like ethanol. Hydrazine hydrate is added to the solution, often at room temperature. The reaction is typically exothermic. The first nucleophilic attack occurs, leading to the displacement of the ethoxy group.
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Step 3: Ring Closure. The reaction mixture is then heated to reflux. This provides the energy needed for the intramolecular cyclization, where the terminal amino group of the hydrazine intermediate attacks the nitrile carbon to form the pyrazole ring.
-
Step 4: Hydrolysis. The resulting ethyl 3-aminopyrazole-4-carboxylate is isolated. To obtain the final carboxylic acid, the ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH), followed by acidification to precipitate the product.
-
Step 5: Purification. The crude 3-Aminopyrazole-4-carboxylic acid is purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to yield the final product.
Self-Validation: Each step is monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final structure and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[12][13]
The Role of 3-Aminopyrazole-4-carboxylic Acid in Drug Discovery
The true value of 3-Aminopyrazole-4-carboxylic acid lies in its application as a versatile scaffold in medicinal chemistry.[6] The pyrazole core is a known "privileged structure," meaning it can bind to a variety of biological targets. The amino and carboxylic acid groups provide convenient handles for synthetic modification, allowing for the creation of large libraries of compounds for screening.
Key Therapeutic Areas:
-
Anticancer and Anti-Inflammatory Agents: A significant body of research focuses on 3-aminopyrazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[1][2][4] The recent FDA approval of Pirtobrutinib, a kinase inhibitor containing an aminopyrazole core, highlights the clinical success of this scaffold.[1]
-
Anti-Infective Agents: Derivatives have been investigated for their potential as antibacterial and antiviral agents.[2][4]
-
Factor Xa Inhibitors: The scaffold is used for the preparation of arylsulfonamidopiperidone derivatives, which are a novel class of inhibitors for Factor Xa, a key enzyme in the blood coagulation cascade.[10]
Caption: Diversification potential of the 3-aminopyrazole-4-carboxylic acid scaffold.
Safety, Handling, and Storage
Proper handling of 3-Aminopyrazole-4-carboxylic acid is crucial in a laboratory setting. While one safety data sheet indicates it is not considered hazardous under OSHA standards, others classify it as an irritant.[9] Adhering to best practices is mandatory.
-
Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[5] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] Recommended storage temperatures vary, with some suppliers suggesting 2-8°C for optimal long-term stability.[10]
Conclusion
3-Aminopyrazole-4-carboxylic acid is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its robust synthesis, coupled with the versatile reactivity of its functional groups, provides a reliable platform for the development of novel therapeutic agents. As research continues to uncover new biological targets, the importance of foundational scaffolds like 3-Aminopyrazole-4-carboxylic acid will undoubtedly grow, paving the way for the next generation of innovative medicines.
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